molecular formula C26H21ClN2O4 B12293193 4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan

4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan

Cat. No.: B12293193
M. Wt: 460.9 g/mol
InChI Key: XRXGWEBMYWNTCH-QHCPKHFHSA-N
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Description

4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan is a synthetic derivative of L-tryptophan, an essential amino acid. This compound is characterized by the presence of a 4-chloro substituent on the indole ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is primarily used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan typically involves the following steps:

    Protection of the Amino Group: The amino group of L-tryptophan is protected using the Fmoc group. This is achieved by reacting L-tryptophan with Fmoc chloride in the presence of a base such as sodium carbonate.

    Chlorination: The indole ring of the protected tryptophan is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the 4-chloro substituent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan undergoes various chemical reactions, including:

    Substitution Reactions: The 4-chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Substitution Reactions: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Deprotected Tryptophan: Removal of the Fmoc group yields 4-chloro-L-tryptophan.

    Substituted Derivatives: Various substituted derivatives can be synthesized depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.

    Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive peptides with potential therapeutic applications.

    Industrial Applications: The compound is used in the production of specialized peptides for research and development purposes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan is primarily related to its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • 4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-phenylalanine
  • Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N1-tert-butoxycarbonyl-L-tryptophan

Uniqueness

4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan is unique due to the presence of the 4-chloro substituent on the indole ring, which can influence its reactivity and interactions in peptide synthesis. This makes it a valuable tool in the synthesis of peptides with specific properties and functions.

Properties

Molecular Formula

C26H21ClN2O4

Molecular Weight

460.9 g/mol

IUPAC Name

(2S)-3-(4-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H21ClN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m0/s1

InChI Key

XRXGWEBMYWNTCH-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C(=CC=C5)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)Cl)C(=O)O

Origin of Product

United States

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